molecular formula C9H5F3N2O2 B1202697 6-(Trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione CAS No. 55687-31-5

6-(Trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione

Cat. No. B1202697
CAS RN: 55687-31-5
M. Wt: 230.14 g/mol
InChI Key: BQNVOJRAHONGMT-UHFFFAOYSA-N
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Description

Trifluoromethylated compounds are widely used in the field of medicinal chemistry due to their unique physicochemical properties . The trifluoromethyl group is strongly electron-withdrawing, which can influence the chemical behavior of the compound .


Synthesis Analysis

The synthesis of trifluoromethylated compounds often involves the use of trifluoromethyl-containing building blocks . For example, trifluoromethylpyridines are synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds is characterized by the presence of a trifluoromethyl group and a pyridine in their structure . These distinctive physical–chemical properties are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Chemical Reactions Analysis

Trifluoromethylated compounds are known for their reactivity. For instance, the trifluoromethyl group can participate in various chemical reactions, including transition metal-mediated trifluoromethylation reactions .


Physical And Chemical Properties Analysis

Trifluoromethylated compounds exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group. This group is strongly electron-withdrawing, which can influence the chemical behavior of the compound .

Scientific Research Applications

Organic Synthesis

In organic chemistry, the trifluoromethyl group is highly valued for its ability to enhance the biological activity of molecules. The compound can be used to introduce trifluoromethyl groups into other organic compounds, thereby modifying their chemical properties. For example, it can be involved in the metal-free oxidative trifluoromethylation of indoles, which are crucial in medicinal chemistry .

Pharmaceutical Development

The presence of a trifluoromethyl group in pharmaceuticals can significantly improve their metabolic stability and bioavailability. As such, derivatives of 6-(Trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione could be synthesized and incorporated into drug candidates to study their pharmacokinetic properties .

Safety and Hazards

The safety and hazards associated with trifluoromethylated compounds can vary depending on the specific compound. It’s important to refer to the safety data sheet (SDS) for specific information .

Future Directions

The development of trifluoromethylated compounds is an active area of research, with potential applications in various fields including agrochemicals, pharmaceuticals, and functional materials . It is expected that many novel applications of trifluoromethylated compounds will be discovered in the future .

properties

IUPAC Name

6-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)4-1-2-5-6(3-4)14-8(16)7(15)13-5/h1-3H,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNVOJRAHONGMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80204206
Record name Lilly 72525
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55687-31-5
Record name 1,4-Dihydro-6-(trifluoromethyl)-2,3-quinoxalinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55687-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lilly 72525
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055687315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lilly 72525
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LILLY-72525
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E2J6F4YVI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4-Trifluoromethyl-o-phenylenediamine (8.0 grams) was added to 80 ml. of ethyl oxalate and the resulting mixture was heated to reflux and refluxed for two hours. A precipitate formed during this period. The reaction mixture was then cooled to room temperature and filtered to separate the precipitate, m.p. 344°-346°C. (dec.) The product was identified as the expected 6-trifluoromethyl- 2(1H), 3(4H)-quinoxalinedione, by IR, TLC, NMR, and microanalysis.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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